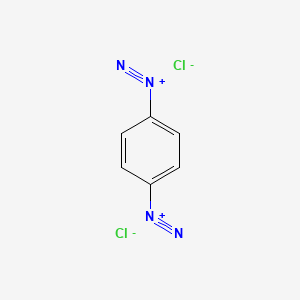

Benzene-1,4-bis(diazonium) dichloride

Description

Benzene-1,4-bis(diazonium) dichloride is a diazonium salt characterized by two diazonium (-N₂⁺) groups positioned at the 1,4-positions of a benzene ring, with chloride counterions. Diazonium salts are highly reactive intermediates widely used in organic synthesis, particularly in coupling reactions (e.g., azo dye formation) and aryl functionalization . The 1,4-substitution pattern on the benzene ring imparts unique electronic and steric properties, distinguishing it from mono-diazonium or other bis-diazonium isomers (e.g., 1,2- or 1,3-substituted derivatives).

Propriétés

Numéro CAS |

13712-02-2 |

|---|---|

Formule moléculaire |

C6H4Cl2N4 |

Poids moléculaire |

203.03 g/mol |

Nom IUPAC |

benzene-1,4-didiazonium;dichloride |

InChI |

InChI=1S/C6H4N4.2ClH/c7-9-5-1-2-6(10-8)4-3-5;;/h1-4H;2*1H/q+2;;/p-2 |

Clé InChI |

LGGIJLMBJSZMRI-UHFFFAOYSA-L |

SMILES canonique |

C1=CC(=CC=C1[N+]#N)[N+]#N.[Cl-].[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzene-1,4-bis(diazonium) dichloride is typically synthesized through the diazotization of p-phenylenediamine. The process involves treating p-phenylenediamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)_2 + 2 \text{HNO}_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{N}_2+\text{Cl}-)_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of benzene-1,4-bis(diazonium) dichloride follows a similar route but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium groups and prevent decomposition.

Types of Reactions:

Substitution Reactions: Benzene-1,4-bis(diazonium) dichloride undergoes various substitution reactions, where the diazonium groups are replaced by other functional groups.

Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds that are widely used as dyes.

Common Reagents and Conditions:

Copper(I) Chloride (CuCl): Used in the Sandmeyer reaction to replace diazonium groups with chlorine atoms.

Potassium Iodide (KI): Facilitates the substitution of diazonium groups with iodine atoms.

Phenols and Aromatic Amines: React with diazonium salts to form azo compounds under basic conditions.

Major Products:

Aryl Chlorides, Bromides, and Iodides: Formed through substitution reactions.

Azo Compounds: Produced via coupling reactions with phenols and aromatic amines.

Applications De Recherche Scientifique

Benzene-1,4-bis(diazonium) dichloride has numerous applications in scientific research:

Biology and Medicine: Employed in the modification of biomaterials for improved biocompatibility and functionality.

Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and other materials.

Mécanisme D'action

The mechanism of action of benzene-1,4-bis(diazonium) dichloride primarily involves the formation of highly reactive diazonium ions. These ions can undergo various substitution and coupling reactions, leading to the formation of new compounds.

Comparaison Avec Des Composés Similaires

Structural Analogues

a. Benzene-1,3-bis(diazonium) chloride

- Structure : Diazonium groups at 1,3-positions.

- Reactivity : The meta-substitution reduces conjugation between diazonium groups compared to the para-substituted analogue, leading to lower thermal stability and distinct reactivity in electrophilic substitution reactions.

- Applications : Primarily used in regioselective aryl coupling reactions, but less favored for polymer synthesis due to steric hindrance .

b. Benzene-1,4-bis(thiolate)

- Structure : Features thiolate (-S⁻) groups instead of diazonium (-N₂⁺).

- Stability : Thiolate derivatives are more stable under ambient conditions but less reactive in cross-coupling reactions.

c. 1,4-Bis(triphenylphosphoniummethyl)benzene dichloride

- Structure : Phosphonium groups replace diazonium moieties.

- Solubility : Highly soluble in polar solvents due to ionic character, similar to diazonium salts.

- Applications : Used in phase-transfer catalysis and as precursors for Wittig reactions, contrasting with diazonium salts’ role in aryl radical generation .

Functional Analogues

a. 1,4-Benzodioxin-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole Analogs

- Structure : Fused heterocyclic systems with sulfur and nitrogen atoms.

- Biological Activity : Demonstrated α-amylase and α-glucosidase inhibition (IC₅₀ values: 2.1–35.6 µM), relevant for antidiabetic drug development. Benzene-1,4-bis(diazonium) dichloride lacks such bioactivity but shares synthetic utility as a precursor for heterocyclic frameworks .

b. p-Xylylenebis(triphenylphosphonium chloride)

- Thermal Stability : Decomposes above 200°C, whereas diazonium salts typically degrade below 100°C.

- Reactivity : Participates in nucleophilic substitutions, unlike the electrophilic nature of diazonium salts .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.